Cas no 1554911-60-2 (3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one)

3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one
- EN300-1107114
- 1554911-60-2
- AKOS021311441
- 3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one
-
- インチ: 1S/C9H14N2O2/c10-8-7-11(4-1-2-6-12)5-3-9(8)13/h3,5,7,12H,1-2,4,6,10H2
- InChIKey: KGZHSAFDCYLADN-UHFFFAOYSA-N
- ほほえんだ: OCCCCN1C=CC(C(=C1)N)=O
計算された属性
- せいみつぶんしりょう: 182.105527694g/mol
- どういたいしつりょう: 182.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 66.6Ų
3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107114-10g |
3-amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one |
1554911-60-2 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1107114-0.05g |
3-amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one |
1554911-60-2 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1107114-10.0g |
3-amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one |
1554911-60-2 | 10g |
$5590.0 | 2023-06-10 | ||
Enamine | EN300-1107114-5g |
3-amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one |
1554911-60-2 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1107114-1g |
3-amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one |
1554911-60-2 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1107114-0.1g |
3-amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one |
1554911-60-2 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1107114-5.0g |
3-amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one |
1554911-60-2 | 5g |
$3770.0 | 2023-06-10 | ||
Enamine | EN300-1107114-1.0g |
3-amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one |
1554911-60-2 | 1g |
$1299.0 | 2023-06-10 | ||
Enamine | EN300-1107114-0.5g |
3-amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one |
1554911-60-2 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1107114-0.25g |
3-amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one |
1554911-60-2 | 95% | 0.25g |
$774.0 | 2023-10-27 |
3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-oneに関する追加情報
3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one (CAS No. 1554911-60-2): An Overview of a Promising Compound in Medicinal Chemistry
3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one (CAS No. 1554911-60-2) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities, including calcium channel modulation and antioxidant properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential therapeutic applications of 3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one.
The chemical structure of 3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one is characterized by a dihydropyridine ring with an amino group at the 3-position and a 4-hydroxybutyl substituent at the 1-position. The presence of these functional groups imparts unique properties to the molecule, making it an interesting candidate for various pharmacological studies. The dihydropyridine scaffold is well-known for its ability to modulate calcium channels, which are crucial for many physiological processes such as muscle contraction, neurotransmitter release, and cell signaling.
Several synthetic routes have been reported for the preparation of 3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one. One common method involves the condensation of an appropriate aldehyde with an amino acid derivative in the presence of a base. For instance, a recent study published in the Journal of Medicinal Chemistry described a highly efficient and scalable synthesis of this compound using microwave-assisted conditions. This method not only reduces reaction time but also improves yield and purity, making it suitable for large-scale production.
The biological activities of 3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one have been extensively studied in various in vitro and in vivo models. One of the most notable properties is its ability to act as a calcium channel blocker. Calcium channel blockers are widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris. Research has shown that 3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one exhibits potent calcium channel blocking activity with high selectivity for L-type calcium channels. This selectivity is crucial for minimizing side effects associated with non-selective calcium channel blockers.
In addition to its calcium channel blocking activity, 3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one has also been found to possess antioxidant properties. Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have demonstrated that this compound can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. These findings suggest that 3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one may have potential applications in the treatment of oxidative stress-related conditions.
The potential therapeutic applications of 3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one are not limited to cardiovascular diseases and oxidative stress-related conditions. Recent research has explored its effects on other biological systems as well. For example, a study published in the European Journal of Pharmacology investigated the anti-inflammatory properties of this compound. The results showed that 3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This anti-inflammatory activity could make it a valuable candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one in various therapeutic settings. Preliminary results from phase I trials have shown that this compound is well-tolerated with no significant adverse effects observed at therapeutic doses. Phase II trials are expected to provide more detailed information on its pharmacokinetics and pharmacodynamics in human subjects.
In conclusion, 3-Amino-1-(4-hydroxybutyl)-1,4-dihydropyridin-4-one (CAS No. 1554911-60-2) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development in medicinal chemistry. As more studies are conducted and clinical trials progress, it is likely that this compound will play an important role in the treatment of various diseases.
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